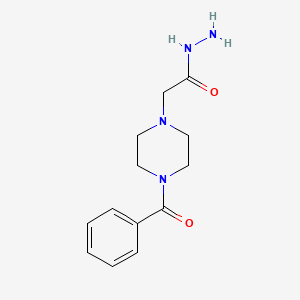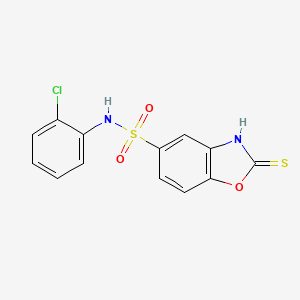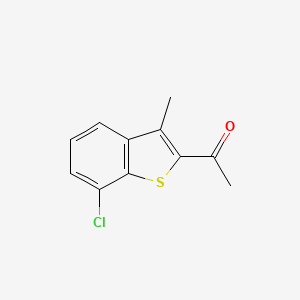
1,4,5,6-Tetrahydropyrimidine hydrochloride
描述
1,4,5,6-Tetrahydropyrimidine hydrochloride is a cyclic amidine known for its role as a carbon dioxide fixation agent. It reacts with carbon dioxide to form a zwitterionic adduct.
准备方法
Synthetic Routes and Reaction Conditions
1,4,5,6-Tetrahydropyrimidine hydrochloride can be synthesized through several methods:
Condensation Reactions: Diamines can be condensed with carbonyl compounds, imino ethers, amidines, or nitriles.
Selective Reduction: Pyrimidines can be selectively reduced to form 1,4,5,6-tetrahydropyrimidine.
Ring Expansion Chemistry: Cyclopropanes, aziridines, and azetidines can undergo ring expansion to form the desired compound.
Multicomponent Reactions: Various multicomponent reactions can also be employed to synthesize 1,4,5,6-tetrahydropyrimidine.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale condensation reactions and selective reduction processes under controlled conditions to ensure high yield and purity .
化学反应分析
1,4,5,6-Tetrahydropyrimidine hydrochloride undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form different reduced products.
Substitution: Substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
科学研究应用
1,4,5,6-Tetrahydropyrimidine hydrochloride has a wide range of scientific research applications:
作用机制
The mechanism of action of 1,4,5,6-tetrahydropyrimidine hydrochloride involves its interaction with molecular targets and pathways. It acts as a carbon dioxide fixation agent, forming a zwitterionic adduct with carbon dioxide. This interaction is crucial for its role in various chemical and biological processes .
相似化合物的比较
1,4,5,6-Tetrahydropyrimidine hydrochloride can be compared with other similar compounds such as:
1,2,3,6-Tetrahydropyridine: Another cyclic amidine with different chemical properties and applications.
3,4,5,6-Tetrahydro-2-pyrimidinethiol: A sulfur-containing derivative with unique reactivity.
1,2,3,4-Tetrahydro-1,8-naphthyridine: A related compound with distinct structural features and uses.
属性
IUPAC Name |
1,4,5,6-tetrahydropyrimidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2.ClH/c1-2-5-4-6-3-1;/h4H,1-3H2,(H,5,6);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLUOLOIDQVZBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC=NC1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60959065 | |
| Record name | 1,4,5,6-Tetrahydropyrimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60959065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38115-29-6 | |
| Record name | NSC163981 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163981 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4,5,6-Tetrahydropyrimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60959065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,5,6-tetrahydropyrimidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of targeting the M1 muscarinic receptor subtype in addressing autism spectrum disorders (ASD)?
A: ASD is often characterized by behavioral inflexibility and repetitive behaviors. Research suggests that reduced brain muscarinic cholinergic receptor activity may contribute to these ASD phenotypes []. The M1 muscarinic receptor subtype, in particular, presents a promising target for therapeutic intervention. Studies using the BTBR mouse model of autism have shown that stimulating M1 receptors, particularly in the striatum, can alleviate behavioral deficits and reduce repetitive behaviors [].
Q2: What evidence supports the therapeutic potential of CDD-0102A, a partial M1 muscarinic receptor agonist, in treating ASD?
A: Preclinical studies using the BTBR mouse model have shown that CDD-0102A can improve behavioral flexibility in a reversal learning test and reduce stereotyped motor behaviors, such as self-grooming and digging []. These effects appear to be mediated by M1 receptor stimulation, as evidenced by the ability of the M1 antagonist VU0255035 to block CDD-0102A's effects on grooming []. Furthermore, direct infusion of CDD-0102A into the dorsal striatum, a brain region implicated in motor control and habit formation, effectively reduced digging behavior in BTBR mice [].
Q3: Beyond ASD, what other cognitive benefits have been observed with CDD-0102A treatment?
A: CDD-0102A has demonstrated promising effects on working memory and cognitive flexibility in rat models []. Specifically, CDD-0102A enhanced performance in a delayed spontaneous alternation task, suggesting improvements in working memory []. Additionally, the compound facilitated learning and switching between place and visual cue discrimination, highlighting its potential in enhancing cognitive flexibility [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2-Methoxyphenyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B3382938.png)
![2-[4-(4-Cyanophenyl)phenoxy]acetohydrazide](/img/structure/B3382948.png)
![4-chloro-3-[(4-iodophenyl)sulfamoyl]benzoic Acid](/img/structure/B3382952.png)
![3-[Ethyl(phenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B3382964.png)
![tert-butyl N-[2-(1-hydroxyethyl)-3-methoxyphenyl]carbamate](/img/structure/B3382974.png)


![5-[(2-Methoxyphenyl)(methyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B3382987.png)

![3-[(2-Ethoxyphenoxy)sulfonyl]benzoic acid](/img/structure/B3382996.png)

![4-[(3,4-dimethylphenyl)sulfamoyl]benzoic Acid](/img/structure/B3383008.png)

![2-[2-(Piperazin-1-yl)ethyl]pyrazine](/img/structure/B3383021.png)
